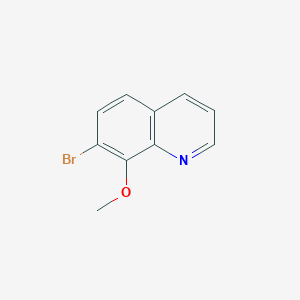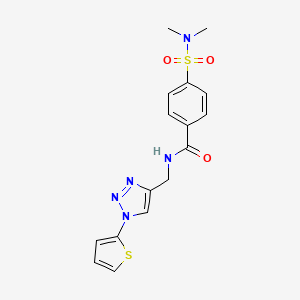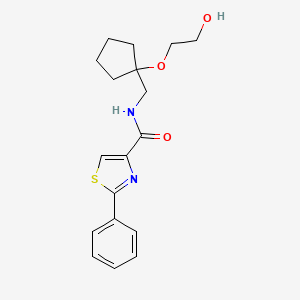
7-Bromo-8-methoxyquinoline
Vue d'ensemble
Description
7-Bromo-8-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO. It has a molecular weight of 238.08 . It is a versatile compound used in various scientific studies.
Synthesis Analysis
The synthesis of this compound has been reported in several studies . One common method involves the bromination of 8-substituted quinolines . The reaction conditions vary, but typically involve the use of hydrogen chloride, water, and phenyllithium in diethyl ether at -75°C . The yield of the reaction can range from 63% to 100% depending on the specific conditions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 . This indicates that the molecule consists of a quinoline core with a bromine atom at the 7-position and a methoxy group at the 8-position.
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of novel phthalonitriles . It can also participate in Suzuki–Miyaura cross-coupling reactions to form aryl-substituted quinolines .
Physical and Chemical Properties Analysis
This compound is a white to yellow or gray solid . It has a number of physicochemical properties such as a molar refractivity of 55.94, a topological polar surface area (TPSA) of 22.12 Ų, and a logP value of 2.25 .
Applications De Recherche Scientifique
Antimicrobial Properties
7-Bromo-8-methoxyquinoline has been explored for its antimicrobial properties. Research has demonstrated the synthesis of new heterocyclic compounds incorporating quinolone moieties, including derivatives of this compound. These compounds showed potent antibacterial activities against Gram-positive and Gram-negative bacteria, such as Bacillus thuringiensis and Escherichia coli, highlighting their potential in antimicrobial drug development (Hamama et al., 2015).
Synthesis and Structural Analysis
The compound has been a subject in studies focused on regioselective bromination and synthesis of brominated methoxyquinolines. These studies provide insight into convenient synthetic routes for preparing variously brominated derivatives at different positions on the quinoline ring, which are valuable for further pharmaceutical and chemical applications (Çakmak & Ökten, 2017).
Drug Discovery and Synthesis Improvement
In the realm of drug discovery, this compound has been used as a key intermediate. For instance, its derivatives have been synthesized for use in medicinal chemistry, with improvements in synthetic routes leading to increased yields and purity. This is crucial for the quick supply of these compounds to medicinal laboratories, enhancing the efficiency of drug development processes (Nishimura & Saitoh, 2016).
Antitumor Activity
Some studies have explored the use of this compound derivatives in antitumor applications. For instance, research on functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including derivatives of this compound, showed significant in vitro antitumor activity against various human cancer cell lines (Károlyi et al., 2012).
Antibacterial Drug Design
Additionally, novel derivatives of this compound have been designed and synthesized with potent antibacterial activity against respiratory pathogens. Such developments are crucial in the fight against drug-resistant bacterial strains (Odagiri et al., 2018).
Safety and Hazards
The safety information for 7-Bromo-8-methoxyquinoline indicates that it is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
7-bromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYGSQHBIDZNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine](/img/structure/B2414756.png)
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)
![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)
![3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2414760.png)


![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)

![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2414775.png)

![[2-(Methylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2414777.png)

